![molecular formula C13H17N3O3 B1426683 Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate CAS No. 1306739-54-7](/img/structure/B1426683.png)
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Overview
Description
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate, also known as MOPP, is a synthetic derivative of the naturally occurring organic compound piperidine. It is a white crystalline solid that is soluble in water and ethanol. MOPP has been used in many scientific and medical applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the development of new therapeutic agents.
Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
- Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate derivatives have shown potential as hybrid anticonvulsants. A study developed a focused library of these compounds, integrating chemical fragments of well-known antiepileptic drugs. They exhibited broad spectrum anticonvulsant properties in preclinical models and displayed promising safety profiles in comparison to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Structural and UV Studies
- Structural analysis and UV studies of two uracil derivatives of methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate revealed their interaction with DNA through electrostatic binding. This was indicated by their UV spectra and X-ray diffraction studies, which showed antiparallel β-sheet arrangement in their solid state due to N–H···O intermolecular hydrogen bonding (Yao et al., 2013).
Synthesis from Levulinic Acid
- Research has demonstrated a synthesis approach for 3-(pyrimidinyl)propanoates from levulinic acid, leading to a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. This process established a straightforward protocol for synthesizing various 3-(pyrimidinyl) propanoates (Flores et al., 2013).
Application in Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including those involving 3-phenylpiperazinyl-1-trans-propenes, have been synthesized and shown significant cytotoxic activity against several tumor cell lines. These compounds demonstrated potent antitumor activity in vitro and in vivo without causing undesirable effects in mice (Naito et al., 2005).
Synthesis of Merocyanine Dyes
- Research in the field of dye synthesis has included the use of methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate derivatives. These compounds have been utilized in the synthesis of merocyanine dyes, with confirmed structural configurations by IR and UV spectral determination. Some of these dyes have shown high bactericidal activity against common pathogens like E.Coli and Staphylococcus Aureus (Abdel-Rahman & Khalil, 1978).
Mechanism of Action
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (26329 g/mol) suggests that it might be well absorbed in the body .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound .
properties
IUPAC Name |
methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBLIZSHBXITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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